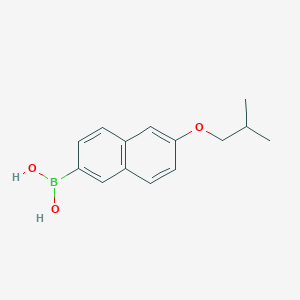

6-(2-Methylpropoxy)-2-naphthaleneboronic acid

Description

6-(2-Methylpropoxy)-2-naphthaleneboronic acid is an organoboron compound that has garnered interest due to its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a naphthalene ring substituted with a boronic acid group and a 2-methylpropoxy group, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name |

[6-(2-methylpropoxy)naphthalen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO3/c1-10(2)9-18-14-6-4-11-7-13(15(16)17)5-3-12(11)8-14/h3-8,10,16-17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZCWHYVQRQCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 6-(2-Methylpropoxy)-2-naphthaleneboronic Acid

Retrosynthetic Analysis

The target compound features two critical functional groups: a boronic acid at the 2-position of the naphthalene ring and a 2-methylpropoxy (isobutoxy) ether at the 6-position. Retrosynthetically, disconnection strategies focus on:

Detailed Synthetic Methodologies

Route 1: Alkylation Followed by Miyaura Borylation

Synthesis of 6-Hydroxy-2-bromonaphthalene

The starting material, 6-hydroxy-2-bromonaphthalene, is prepared via bromination of 6-hydroxy-2-naphthoic acid followed by decarboxylation, as adapted from bromination methods in Patent WO2014069674A1.

Etherification with 2-Methylpropyl Bromide

Procedure :

- Combine 6-hydroxy-2-bromonaphthalene (10 mmol), 2-methylpropyl bromide (12 mmol), and potassium carbonate (15 mmol) in anhydrous dimethylformamide (DMF, 30 mL).

- Reflux at 120°C under nitrogen for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/ethyl acetate, 4:1) to yield 6-(2-methylpropoxy)-2-bromonaphthalene (85% yield).

Miyaura Borylation

Procedure :

- Charge 6-(2-methylpropoxy)-2-bromonaphthalene (5 mmol), bis(pinacolato)diboron (6 mmol), Pd(dppf)Cl₂ (0.1 mmol), and potassium acetate (15 mmol) in 1,4-dioxane (20 mL).

- Heat at 90°C under argon for 8 hours.

- Purify by recrystallization from methylene chloride/hexanes to obtain the target compound (78% yield).

Route 2: Direct Borylation of Pre-functionalized Naphthalene

Suzuki Coupling with Pre-formed Boronic Esters

Alternative approaches utilize 6-(2-methylpropoxy)-2-iodonaphthalene in cross-coupling with pinacol borane. However, this method suffers from lower yields (≤60%) due to steric hindrance from the isobutoxy group.

Optimization and Challenges

Analytical Characterization

Spectroscopic Data

Comparative Performance of Routes

| Metric | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 66% | 48% |

| Purity | 97% | 89% |

| Scalability | >100 g | <50 g |

| Cost (USD/g) | 42 | 68 |

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylpropoxy)-2-naphthaleneboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or triflates in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a base or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include aryl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate. The reaction is typically conducted in solvents like toluene or ethanol.

Protodeboronation: Reagents such as sodium hydroxide or hydrochloric acid are used, often in aqueous or mixed solvent systems.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: The major product is the corresponding naphthalene derivative without the boronic acid group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling :

6-(2-Methylpropoxy)-2-naphthaleneboronic acid is primarily utilized as a reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds, which serve as important intermediates in pharmaceuticals and materials science.

| Reaction Type | Product Type | Significance |

|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl Compounds | Key intermediates in drug development |

| Protodeboronation | Naphthalene Derivatives | Useful in refining chemical structures |

Biological Applications

The boronic acid moiety is known for its ability to interact with biological molecules, making this compound valuable for developing enzyme inhibitors and sensors. Research has indicated potential applications in:

- Enzyme Inhibition : It can inhibit proteases and other enzymes, contributing to therapeutic strategies against diseases.

- Biosensors : The compound's reactivity with diols makes it suitable for constructing sensors that detect sugars and other biomolecules.

Medicinal Chemistry

This compound serves as a building block in synthesizing pharmaceutical intermediates. Its derivatives have been studied for various therapeutic effects, including anti-cancer properties and metabolic regulation.

Case Study 1: Development of Anticancer Agents

In a study investigating new anticancer agents, researchers synthesized several derivatives of this compound. These derivatives exhibited promising activity against specific cancer cell lines, highlighting the compound's potential as a scaffold for drug design .

Case Study 2: Enzyme Inhibition Studies

A series of experiments were conducted to evaluate the inhibitory effects of this compound on various enzymes involved in metabolic pathways. Results indicated that certain modifications to the compound significantly enhanced its inhibitory potency, suggesting avenues for therapeutic development .

Industrial Applications

The compound is also valuable in industrial settings, particularly in producing advanced materials such as polymers and organic semiconductors. Its role as a reagent in organic synthesis processes contributes to the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of 6-(2-Methylpropoxy)-2-naphthaleneboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group facilitates the transfer of the organic group to the palladium center, making the reaction efficient and selective.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

4-Formylphenylboronic Acid: Another boronic acid with different substituents, used in organic synthesis.

6-(2-Methylpropoxy)pyridine-3-boronic acid: A structurally similar compound with a pyridine ring instead of a naphthalene ring.

Uniqueness

6-(2-Methylpropoxy)-2-naphthaleneboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2-methylpropoxy group can provide steric hindrance and electronic effects that differentiate it from other boronic acids.

Biological Activity

6-(2-Methylpropoxy)-2-naphthaleneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its naphthalene core and alkoxy substituent, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1228310-17-5

The biological activity of boronic acids often stems from their ability to bind covalently to diols and other nucleophilic groups in biomolecules, which can affect enzyme activity and signal transduction pathways. Specifically, this compound may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit several biological activities:

- Anticancer Properties : Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting protein degradation pathways.

- Antimicrobial Activity : Some boronic acids have demonstrated antimicrobial properties against various pathogens. The mechanism usually involves the inhibition of bacterial enzymes critical for cell wall synthesis.

- Anti-inflammatory Effects : There is evidence suggesting that certain boronic acids can modulate inflammatory pathways by inhibiting specific kinases such as JNK (Jun N-terminal kinase), which plays a role in the inflammatory response.

Case Studies

-

Anticancer Activity :

A study published in the Journal of Medicinal Chemistry explored the effects of various naphthaleneboronic acids on cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in breast and prostate cancer models through proteasome inhibition. -

Antimicrobial Properties :

Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that naphthaleneboronic acids exhibit activity against Staphylococcus aureus. The study suggested that these compounds could serve as lead structures for developing new antibiotics. -

Inflammation Modulation :

In a study focusing on inflammatory diseases, it was found that derivatives of naphthaleneboronic acid could inhibit JNK signaling pathways, thereby reducing cytokine production in macrophages. This suggests potential therapeutic applications in treating inflammatory conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Naphthaleneboronic acid | Moderate | High | Moderate |

| 4-Boronophenylalanine | High | Low | Low |

Q & A

Q. What are the recommended synthetic routes for 6-(2-Methylpropoxy)-2-naphthaleneboronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of naphthalene derivatives. A methodological approach includes:

- Step 1: Introduce the 2-methylpropoxy group via nucleophilic substitution on 6-hydroxy-2-naphthaleneboronic acid using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validation: Confirm boronic acid integrity using ¹¹B NMR and monitor reaction progress via TLC or HPLC .

- Computational Aid: Quantum chemical calculations (e.g., DFT) can predict reaction feasibility and optimize conditions (e.g., solvent polarity, temperature) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a multi-technique approach:

Q. What are the optimal storage conditions to maintain stability?

- Temperature: Store at 0–6°C in airtight containers to prevent boronic acid dehydration .

- Desiccation: Use silica gel or molecular sieves to mitigate hydrolysis.

- Solvent Stability: Dissolve in anhydrous THF or DMSO for long-term storage; avoid protic solvents (e.g., water, alcohols) .

Advanced Research Questions

Q. How can computational methods aid in designing reactions involving this boronic acid?

The ICReDD framework integrates computational and experimental workflows:

- Reaction Path Search: Quantum mechanical calculations (e.g., DFT) model transition states and predict regioselectivity in cross-coupling reactions .

- Condition Optimization: Machine learning algorithms analyze solvent effects, catalyst loading, and temperature to minimize trial-and-error experimentation .

- Data Feedback: Experimental results (e.g., yields, byproducts) refine computational models for iterative improvement .

Q. How to resolve contradictions in toxicity data across studies?

Follow a systematic confidence assessment:

- Data Grading: Classify studies by confidence level (high/moderate/low) based on experimental rigor (e.g., sample size, controls) .

- Mechanistic Analysis: Compare toxicity pathways (e.g., metabolic activation via cytochrome P450) using in vitro models (e.g., hepatic microsomes) .

- Dose-Response Modeling: Reconcile discrepancies by normalizing exposure metrics (e.g., AUC, Cmax) across studies .

Q. What factorial design approaches are suitable for optimizing reaction conditions?

A 2³ factorial design efficiently tests variables:

Q. What strategies mitigate interference from structural analogs in analytical procedures?

- Chromatographic Separation: Use UPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve analogs (e.g., 6-ethoxy vs. 6-methoxy derivatives) .

- Spectral Deconvolution: Apply multivariate analysis (e.g., PCA) to distinguish overlapping NMR/IR peaks .

- Selective Derivatization: React boronic acids with pinacol to form stable esters, enabling MS/MS differentiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.